4-(3-Methoxyoxetan-3-yl)benzonitrile
Description
4-(3-Methoxyoxetan-3-yl)benzonitrile is a benzonitrile derivative featuring a 3-methoxy-substituted oxetane ring at the para position of the benzene ring. The oxetane moiety, a four-membered cyclic ether, is notable for its ability to enhance metabolic stability and solubility in pharmaceutical compounds due to its compact, polar structure . Potential applications include use as an intermediate in drug discovery, leveraging the oxetane’s favorable pharmacokinetic properties.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(3-methoxyoxetan-3-yl)benzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-13-11(7-14-8-11)10-4-2-9(6-12)3-5-10/h2-5H,7-8H2,1H3 |
InChI Key |
VLTVBKMPORXZMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1(COC1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(3-Methoxyoxetan-3-yl)benzonitrile with structurally or functionally analogous benzonitrile derivatives, highlighting key differences in molecular features, synthesis, and applications:
*SNAr = Nucleophilic Aromatic Substitution
Key Structural and Functional Comparisons:
Oxetane vs. Ether/Oxy Substituents: The 3-methoxyoxetane group in the target compound offers greater steric and electronic modulation compared to simple ether-linked oxetanes (e.g., 3-Methoxy-4-(oxetan-3-yloxy)benzonitrile) . This may improve metabolic stability in drug candidates.
Heterocyclic vs. Aromatic Substituents :
- Thiophene-containing derivatives (e.g., 4-(3-Thienyl)benzonitrile) exhibit distinct electronic properties due to sulfur’s electron-rich nature, making them suitable for materials science .
Functional Group Diversity :
- Aldehyde-substituted derivatives (e.g., 4-Formyl-3-methoxybenzonitrile) serve as versatile intermediates for condensation reactions, unlike the oxetane derivatives, which are more specialized .
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